Morindin

Description

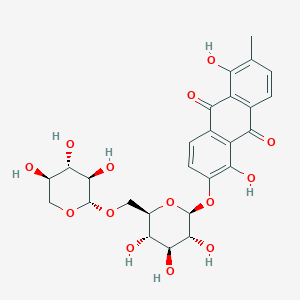

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLAQGRQOILFBG-UHCLWRNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209193 | |

| Record name | Morindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60450-21-7 | |

| Record name | Morindin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORINDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morindin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindin, a glycoside found predominantly in the roots of Morinda species, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis, as well as for the evaluation of its key biological effects, are presented. Furthermore, this document elucidates the molecular mechanisms underlying this compound's therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is an anthraquinone (B42736) glycoside. Its structure consists of the aglycone morindone (B1201549) linked to a primeverose sugar moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | [1] |

| Molecular Formula | C₂₆H₂₈O₁₄ | [1][2] |

| Molecular Weight | 564.5 g/mol | [1][3][4][5] |

| CAS Number | 60450-21-7 | [1][6] |

| Appearance | Yellow powder/needles | [4][6] |

| Melting Point | 169-171 °C | [6] |

| Solubility | Soluble in methanol (B129727), DMSO, pyridine, acetone. Slightly soluble in water, ethanol (B145695), and glacial acetic acid. Practically insoluble in ether, chloroform, benzene, and petroleum ether. | [4][5][6] |

| UV Absorption Max (in Ethanol) | 230, 261, 448 nm | [6] |

Biological Activities

This compound and its aglycone, morindone, have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Table 2: Summary of Biological Activities of this compound and Related Compounds

| Activity | Compound | Cell Line/Model | Assay | IC₅₀/Result | Reference |

| Anticancer | Morindone | HCT116 (Colon Cancer) | MTT | 10.70 ± 0.04 µM | [7][8] |

| Anticancer | Morindone | LS174T (Colon Cancer) | MTT | 20.45 ± 0.03 µM | [7][8] |

| Anticancer | Morindone | HT29 (Colon Cancer) | MTT | 19.20 ± 0.05 µM | [7][8] |

| Antioxidant | Morinda citrifolia leaf extract | - | DPPH Scavenging | IC₅₀ = 5.00 ± 0.31 µg/mL | [9] |

| Anti-inflammatory | Morinda citrifolia leaf extract | RAW 264.7 Macrophages | Nitric Oxide Inhibition | 74% inhibition at 750 µg/mL | [10] |

| Neuroprotective | Morinda citrifolia extract | PTZ-induced kindled mice | Behavioral & Biochemical | Diminished kindling scores | [11][12] |

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from the roots of Morinda species.

Materials:

-

Dried and powdered root bark of Morinda species

-

95% Ethanol

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Methanol

-

Water

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered plant material in 95% ethanol at a 1:5 (w/v) ratio at 50°C for 24 hours with continuous stirring.[6]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.[6]

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.[6]

-

Collect the n-butanol fraction, which is enriched with polar glycosides like this compound, and concentrate it to dryness.[6]

-

Column Chromatography: Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a solvent system such as ethyl acetate-methanol-water.[6]

-

Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[6]

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% phosphoric acid in water.[7]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: 277 nm.[7]

-

Column Temperature: 30 °C.[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the extracted and purified sample in methanol. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[1]

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent.[14]

-

Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm using a microplate reader.[14]

-

Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][15][16]

Materials:

-

Cancer cell line (e.g., HCT116)

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48 or 72 hours.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[2]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its modulation of various cellular signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

Morin, a related flavonoid, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation and apoptosis.[4][18]

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Antioxidant Effect via Nrf2-ARE Pathway Activation

Morin has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a key regulator of cellular antioxidant defenses.[8][19]

Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of beneficial biological properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development. Future studies should focus on the clinical validation of its therapeutic effects and the optimization of its delivery for enhanced bioavailability, paving the way for its potential application in the pharmaceutical and nutraceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morin, a Flavonoid from Moraceae, Induces Apoptosis by Induction of BAD Protein in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Determination of Five Active Components in Morinda officinalis from Different Habitats by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceasia.org [scienceasia.org]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. mdpi.com [mdpi.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. japsonline.com [japsonline.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Suppression of Lipopolysaccharide-Induced Neuroinflammation by Morin via MAPK, PI3K/Akt, and PKA/HO-1 Signaling Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Morindin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Anthraquinone (B42736) Glycoside Morindin, its Physicochemical Properties, and Biological Significance

Abstract

This compound, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Predominantly isolated from plants of the Morinda genus, notably Morinda tinctoria and Morinda citrifolia (Noni), this compound is a subject of ongoing research. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, established experimental methodologies, and its relationship with key biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Physicochemical Properties of this compound

This compound is characterized as a glycoside of the anthraquinone morindone. There have been historical discrepancies in the reported molecular formula and weight of this compound. For clarity, this guide presents the data from comprehensive chemical databases, while also noting other reported values.

| Property | Value | Citation(s) |

| CAS Number | 60450-21-7 | [1][2] |

| Molecular Formula | C₂₆H₂₈O₁₄ | [1][3] |

| Molecular Weight | 564.5 g/mol | [1][3] |

| Alternate Formula | C₂₇H₃₀O₁₄ | [2][4] |

| Alternate Mol. Weight | 578.52 g/mol | [2][4] |

| Appearance | Yellow needles | [2] |

| Melting Point | 169-171 °C | [2] |

| Solubility | Soluble in dioxane, pyridine, acetone, and methanol. Slightly soluble in ethanol (B145695) and glacial acetic acid. Practically insoluble in ether, chloroform, and benzene. | [2] |

Experimental Protocols

The following protocols are examples of methodologies relevant to the extraction, isolation, and biological evaluation of this compound and related compounds from Morinda species.

Extraction of Anthraquinones from Morinda citrifolia

This section describes a subcritical water extraction (SWE) method, which is an environmentally friendly technique for extracting bioactive compounds.

Objective: To extract phenolic compounds, including anthraquinones, from Morinda citrifolia fruits.

Methodology:

-

Sample Preparation: Freeze-dried Morinda citrifolia fruit powder is mixed with sea sand.

-

Extraction Cell: The mixture is loaded into a stainless steel extraction cell.

-

Extraction Process: The extraction is performed using a custom-made semicontinuous subcritical water extractor.

-

Operating Conditions: The temperature and flow rate are optimized to maximize the yield of specific compounds. For instance, scopoletin (B1681571) and alizarin (B75676) yields increase with temperatures from 100 to 140 °C.[5]

-

Analysis: The extracted compounds are quantified using High-Performance Liquid Chromatography (HPLC).[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound and other phenolic compounds in an extract.

Methodology:

-

Instrumentation: An HPLC system equipped with a C18 column (e.g., XTerra® C18, 250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient of 0.5% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[5]

-

Gradient Program: The proportion of Solvent B is typically increased over time to elute compounds with increasing hydrophobicity. A sample gradient could be: start with 20% B, hold for 15 minutes, increase to 70% B over 5 minutes, and then return to 20% B over 10 minutes.[5]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[5]

-

Detection: A Diode-Array Detector (DAD) can be used for the identification and quantification of scopoletin and other compounds.[6]

In Vivo Anti-inflammatory Activity Assessment

This protocol describes the carrageenan-induced paw edema model in mice, a classic method to evaluate anti-inflammatory effects.

Objective: To assess the anti-inflammatory properties of a compound or extract in vivo.

Methodology:

-

Animal Model: Swiss albino mice (20-25 g) are used.

-

Grouping: Animals are divided into control, positive control (e.g., Diclofenac sodium 10 mg/kg), and treatment groups receiving various doses of the test substance (e.g., 100, 200, and 300 mg/kg orally).

-

Procedure: a. The respective treatments are administered orally. b. After 60 minutes, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways Associated with Morinda citrifolia Constituents

While research specifically on this compound's modulation of signaling pathways is still emerging, studies on extracts of Morinda citrifolia and its other bioactive components have identified several key pathways. It is important to note that the following pathways may not be directly and solely modulated by this compound itself but by the synergistic action of compounds within the extract.

Wnt/β-Catenin Signaling Pathway

Extracts from the leaves of Morinda citrifolia have been shown to promote osteogenic differentiation.[7] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, which is crucial for bone formation and regeneration.[7]

References

- 1. This compound | C26H28O14 | CID 151621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. An experimental design approach for the optimization of scopoletin extraction from Morinda citrifolia L. using accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Morindin solubility in different solvents

An In-depth Technical Guide to the Solubility of Morindin

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to clinical application. This compound, a natural anthraquinone (B42736) glycoside, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and formulation development.

Qualitative Solubility Profile

This compound exhibits a varied solubility profile depending on the nature of the solvent. Generally, it is more soluble in polar organic solvents and shows limited solubility in nonpolar organic solvents and water.

High Solubility:

Slight Solubility:

Practical Insolubility:

It is noteworthy that while this compound is soluble in cold water, it forms a water-insoluble form, β-morindin, upon boiling[1].

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility | Reference |

| Data Not Available | - | - | - |

For comparison, the related compound morin (B1676745) hydrate (B1144303) has a reported aqueous solubility of 28.7 µg/mL in water.[4]

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with tight-fitting caps

-

Orbital shaker or other constant agitation equipment

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for this compound, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved.[5]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.[5]

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, which is typically 24-48 hours.[5]

-

Phase Separation: After equilibration, allow the vials to stand for the excess solid to settle. Centrifugation can be used to effectively separate the solid from the liquid phase.[5]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the measurement instrument.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask method of solubility determination.

Caption: Workflow for determining this compound solubility via the shake-flask method.

Factors Influencing this compound Solubility

The solubility of this compound is not static and is influenced by several physicochemical factors. The following diagram illustrates these relationships.

Caption: Key physicochemical factors that influence the solubility of this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound | CAS:60450-21-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | CAS:60450-21-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Morindin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific understanding of morindin, an anthraquinone (B42736) glycoside found in several Morinda species, including Morinda tinctoria and Morinda citrifolia (noni).[1] This guide focuses on two critical physicochemical parameters for drug development: melting point and stability. Detailed experimental protocols and relevant biological pathway contexts are provided to support further research and development efforts.

Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. For a pure compound, the melting range is typically narrow. Impurities tend to depress and broaden the melting point range.[2][3]

Quantitative Data

The reported melting point for this compound is presented in the table below. The value was determined for this compound crystallized as yellow needles from glacial acetic acid.[4]

| Parameter | Value (°C) | Method of Crystallization | Source |

| Melting Point Range | 169 - 171 | Glacial Acetic Acid | [4] |

Standard Experimental Protocol: Capillary Melting Point Determination

The melting point of a purified solid organic compound like this compound is most commonly determined using a heated metal block apparatus (e.g., Mel-Temp) or a Thiele tube with an oil bath.[2] The underlying principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[5]

Methodology:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat transfer.[5] A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of approximately 3 mm.[6] The sample is packed tightly at the bottom of the tube by tapping or dropping it through a long glass tube.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus. A thermometer is positioned to accurately measure the temperature of the block.[2]

-

Approximate Determination: An initial, rapid heating is performed to determine the approximate melting point. This provides a target range for a more accurate measurement.[2][3]

-

Accurate Determination: A new sample is prepared and the apparatus is allowed to cool below the approximate melting point. The sample is then heated slowly, ensuring the temperature increases at a rate of no more than 2°C per minute as it approaches the expected melting point.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the range.[2] This process should be repeated to ensure consistency.[2]

Experimental Workflow Visualization

Caption: Workflow for determining the melting point of this compound.

Stability of this compound

Stability testing is crucial for determining the re-test period or shelf life of a drug substance by evaluating how its quality is affected by environmental factors like temperature, humidity, and light.[7] While specific experimental stability data for this compound is not extensively available in the public domain, a standard approach using forced degradation studies can be outlined.

General Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a process that exposes a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[8] This is essential for developing stability-indicating analytical methods.[8]

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, dioxane).[4]

-

Stress Conditions: The this compound solution is subjected to several stress conditions in parallel. A control sample is kept under normal conditions for comparison.

-

Acid Hydrolysis: Treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Treated with a base (e.g., 0.1 N NaOH) at room or elevated temperature.

-

Oxidation: Treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid sample or a solution is heated in an oven (e.g., 70°C) or refluxed.[9]

-

Photostability: The solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration.

-

Analytical Method: The samples are analyzed using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. This method should be able to separate the intact this compound from any degradation products.

-

Data Evaluation: The percentage of this compound remaining and the formation of degradation products are quantified to assess the stability under each condition.

Typical Parameters for a Forced Degradation Study

The following table summarizes the conditions and objectives of a typical forced degradation study applicable to a natural product like this compound.

| Stress Condition | Typical Reagents and Conditions | Primary Objective |

| Acid Hydrolysis | 0.1 N - 1 N HCl, Room Temp to 80°C | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 N - 1 N NaOH, Room Temp to 80°C | To assess susceptibility to degradation in alkaline environments. |

| Oxidation | 3% - 30% H₂O₂, Room Temperature | To determine sensitivity to oxidative stress. |

| Thermal Stress | Solid or Solution heated at 40°C - 80°C | To evaluate the effect of high temperature on chemical stability. |

| Photolytic Stress | Exposure to UV and/or visible light (ICH Q1B guidelines) | To determine light sensitivity and potential for photodegradation. |

Biological Context: Relevant Signaling Pathways

While specific studies detailing the direct action of isolated this compound on major signaling pathways are limited, research on extracts from Morinda species and structurally related natural products provides a valuable context for investigation. Flavonoids and other compounds from Morinda have been shown to modulate key pathways involved in inflammation and cell proliferation, such as the MAPK and PI3K/Akt pathways.[4] The PI3K/Akt/mTOR pathway, in particular, is a central regulator of the cell cycle and is a frequent target for anticancer drug development.[2][5]

Generalized PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a generalized view of the PI3K/Akt/mTOR signaling cascade. This pathway is a common target for natural product-based drug discovery and represents a plausible area for investigating the mechanism of action for compounds like this compound.

Caption: Generalized PI3K/Akt/mTOR signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. updatepublishing.com [updatepublishing.com]

- 4. Suppression of Lipopolysaccharide-Induced Neuroinflammation by Morin via MAPK, PI3K/Akt, and PKA/HO-1 Signaling Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. This compound | C26H28O14 | CID 151621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Morindin

This technical guide provides a comprehensive overview of the spectroscopic data for morindin, a naturally occurring anthraquinone (B42736) glycoside. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document compiles quantitative data into structured tables, outlines detailed experimental protocols, and includes visual workflows to facilitate a deeper understanding of the analytical processes involved in the characterization of this compound.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, which is crucial for its identification and structural elucidation.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.35 | d | 8.5 |

| H-5 | 7.73 | d | 7.8 |

| H-8 | 7.78 | d | 7.8 |

| H-2 | 8.14 | d | 8.5 |

| 1-OH | 13.01 | s | - |

| 7-OCH₃ | 4.03 | s | - |

| 6-OCH₂- | 4.64 | s | - |

| 3-OCH₃ | 3.51 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.4 |

| C-2 | 158.9 |

| C-3 | 164.2 |

| C-4 | 107.1 |

| C-4a | 136.0 |

| C-5 | 116.5 |

| C-6 | 162.2 |

| C-7 | 157.3 |

| C-8 | 121.1 |

| C-8a | 132.2 |

| C-9 | 181.91 |

| C-10 | 187.78 |

| C-10a | 104.5 |

| 7-OCH₃ | 62.36 |

| 6-CH₂OH | 68.56 |

| 3-OCH₃ | 58.89 |

Note: The presented NMR data is a composite from various sources and may have been obtained under different experimental conditions. For definitive structural assignment, it is recommended to acquire spectra on a purified sample.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its chemical structure.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (phenolic) |

| ~2925 | C-H stretching (aliphatic) |

| ~1670 | C=O stretching (unchelated quinone) |

| ~1630 | C=O stretching (chelated quinone) |

| ~1590, ~1450 | C=C stretching (aromatic) |

| ~1210 | C-O stretching (ether) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like this compound. The UV-Vis spectrum of morin (B1676745), the aglycone of this compound, is well-characterized and provides a good reference.

Table 4: UV-Vis Spectral Data of Morin (in Methanol)

| λmax (nm) | Electronic Transition |

| ~261 | Band II (A ring system) |

| ~378 | Band I (B-ring cinnamoyl system) |

Note: The absorption maxima can shift depending on the solvent and pH. For instance, in an aqueous solution at pH 4.5, the Band I of morin appears around 355 nm[1].

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

For ¹³C NMR, a larger number of scans is typically required. A spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds are common.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol).[2]

-

Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU (typically in the µM range).

Instrumentation and Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.[2]

-

Scan the sample over a wavelength range of approximately 200-600 nm.

-

Use the same solvent as a blank to zero the instrument before measuring the sample's absorbance.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the extraction, purification, and spectroscopic characterization of this compound.

Caption: Detailed workflow for NMR-based structural elucidation of this compound.

References

The Biosynthesis of Morindin in Morinda citrifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindin, a primeveroside of morindone (B1201549), is a significant bioactive anthraquinone (B42736) glycoside found in the medicinal plant Morinda citrifolia (Noni). This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound, from primary metabolic precursors to the formation of the anthraquinone core and its subsequent glycosylation. This document details the key enzymatic steps, intermediate compounds, and regulatory aspects of the pathway. It is designed to serve as a resource for researchers engaged in the study of plant secondary metabolism, natural product chemistry, and the development of novel therapeutic agents.

Introduction

Morinda citrifolia, a member of the Rubiaceae family, has a long history of use in traditional medicine, with various parts of the plant, particularly the roots and fruits, being utilized for their therapeutic properties.[1][2] These properties are largely attributed to a rich diversity of phytochemicals, including the anthraquinones.[3][4] this compound is one of the most prominent anthraquinones in M. citrifolia and is a glycoside of the aglycone morindone.[1][5] Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of related novel compounds with potential pharmacological applications.

The biosynthesis of the anthraquinone skeleton in higher plants is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the malonate pathway.[6] This guide will elucidate the known steps leading to the formation of this compound in M. citrifolia.

The Core Anthraquinone Biosynthetic Pathway

The biosynthesis of the this compound precursor, morindone, originates from primary metabolism, utilizing intermediates from the shikimate pathway to form one of the aromatic rings and the acetate-malonate pathway for the other.

The Shikimate Pathway and the Formation of o-Succinylbenzoic Acid (OSB)

The initial steps of anthraquinone biosynthesis are rooted in the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids.[7] The key steps are as follows:

-

Chorismate Formation: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of enzymatic reactions to yield chorismate.[7]

-

Conversion to Isochorismate: Chorismate is then isomerized to isochorismate by the enzyme isochorismate synthase (ICS) . This is a critical regulatory point in the pathway, channeling precursors towards anthraquinone biosynthesis.[8]

-

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is subsequently condensed with α-ketoglutarate and coenzyme A in a reaction catalyzed by o-succinylbenzoate synthase (OSBS) to form OSB. This step is pivotal in establishing the initial aromatic ring system of the anthraquinone core.[6]

Cyclization and Formation of the Anthraquinone Skeleton

-

Activation of OSB: OSB is activated by the attachment of coenzyme A, a reaction catalyzed by OSB-CoA ligase , to form OSB-CoA.[6]

-

Intramolecular Cyclization: OSB-CoA undergoes an intramolecular cyclization to yield 1,4-dihydroxy-2-naphthoic acid (DHNA), which is a key intermediate in the formation of the tricyclic anthraquinone structure.[6]

-

Further Modifications: DHNA is then subject to a series of modifications, including prenylation, hydroxylation, and methylation, to produce a diverse array of anthraquinones. The precise sequence of these modifications leading to morindone is not fully elucidated but involves the formation of a 1,2,5-trihydroxy-6-methylanthraquinone structure.

Glycosylation of Morindone to this compound

The final step in the biosynthesis of this compound is the glycosylation of the morindone aglycone. This compound is specifically a primeveroside of morindone, meaning it is attached to a disaccharide, primeverose (composed of glucose and xylose). This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . While the presence of various anthraquinone glycosides in M. citrifolia strongly implies the activity of UGTs, the specific enzyme responsible for the primeverosylation of morindone has not yet been fully characterized.[9][10]

Visualization of the Biosynthesis Pathway and Experimental Workflows

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound in Morinda citrifolia.

General Workflow for Elucidation of a Biosynthetic Pathway

Caption: Logical workflow for the elucidation of a biosynthetic pathway.

Experimental Workflow for Extraction and Isolation

Caption: General workflow for extraction and isolation of secondary metabolites.

Quantitative Data

| Compound Class | Plant Part | Concentration Range (mg/g dry weight) |

| Anthraquinones | Roots | Variable, dependent on specific compound |

| Morindone | Roots | Isolated amounts reported, e.g., 15mg from 3.0 kg of root.[11] |

Note: Concentrations can vary significantly based on plant age, growing conditions, and extraction methods.

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of phytochemical, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments.

Extraction and Isolation of Anthraquinones

This protocol outlines a general procedure for the extraction and fractionation of compounds from M. citrifolia plant material.

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots) at room temperature and grind it into a fine powder.

-

Extraction: Perform a maceration or Soxhlet extraction of the powdered material with a suitable solvent such as methanol (B129727) for 24-72 hours.[11]

-

Concentration: Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Isolation: Subject the fraction rich in anthraquinones (typically the less polar fractions) to column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Purification: Further purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds like morindone.[11]

-

Structure Elucidation: Characterize the structure of the pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzyme Assay for Isochorismate Synthase (ICS)

Enzyme assays are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.

-

Enzyme Preparation: Prepare a crude protein extract from M. citrifolia cell cultures or plant tissues.

-

Reaction Mixture: Set up a reaction mixture containing the crude enzyme extract, the substrate (chorismate), and necessary co-factors (e.g., Mg²⁺) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[8]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.[8]

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Analysis: Analyze the reaction products by HPLC to detect and quantify the formation of isochorismate.

-

Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without the substrate.

Gene Expression Analysis by RT-qPCR

Studying the expression of genes encoding biosynthetic enzymes can provide insights into the regulation of the pathway.

-

RNA Extraction: Extract total RNA from different plant tissues or cell cultures.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.[6]

-

Primer Design: Design specific primers for the target genes (e.g., isochorismate synthase, OSB-CoA ligase) and a reference gene.[6]

-

qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green).[6]

-

Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in different samples.[6]

UDP-Glycosyltransferase (UGT) Assay

This generalized protocol can be adapted to test for the glycosylation of morindone.

-

Enzyme Source: A protein extract from M. citrifolia tissues expected to have high UGT activity.

-

Reaction Mixture: Combine the enzyme source, the aglycone acceptor (morindone), and the sugar donor (UDP-primeverose, or UDP-glucose and UDP-xylose if the primeverose is assembled on the aglycone) in a suitable buffer with any necessary co-factors (e.g., Mg²⁺ or Mn²⁺).[12]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).[12]

-

Termination: Stop the reaction, for example, by heating or adding a solvent.[12]

-

Analysis: Analyze the formation of this compound using HPLC or LC-MS. A more sensitive approach involves using a radiolabeled UDP-sugar and detecting the radiolabeled product.[12] Alternatively, a commercial assay like the UDP-Glo™ Glycosyltransferase Assay can be used to detect the release of UDP.[13][14]

Conclusion and Future Perspectives

The biosynthesis of this compound in Morinda citrifolia is a complex process that begins with primary metabolism and proceeds through the specialized anthraquinone pathway. While the core pathway leading to the anthraquinone skeleton is relatively well-understood, further research is needed to fully characterize the later-stage modification enzymes, particularly the specific UDP-glycosyltransferase(s) responsible for the conversion of morindone to this compound. Advances in genomics, proteomics, and metabolomics will be instrumental in identifying and characterizing these enzymes and elucidating the regulatory networks that control the flux through this important biosynthetic pathway. A complete understanding of this compound biosynthesis will open up new avenues for the biotechnological production of this and other valuable medicinal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Isochorismate synthase - Wikipedia [en.wikipedia.org]

- 9. Anthraquinone glycosylation and hydrolysis in Morinda citrifolia cell suspensions: regulation and function. | Semantic Scholar [semanticscholar.org]

- 10. New anthraquinone glycosides from the roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 14. worldwide.promega.com [worldwide.promega.com]

The Discovery and Enduring Legacy of Morindin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindin, a naturally occurring anthraquinone (B42736) glycoside, has a rich history deeply rooted in traditional medicine, predating its formal scientific discovery by centuries. Isolated primarily from the Indian mulberry (Morinda citrifolia) and related species, this compound has transitioned from a key component of folk remedies to a subject of modern scientific investigation. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, it delves into the molecular mechanisms of its bioactivity by visualizing key signaling pathways it is known to modulate. Quantitative data are presented in a structured format to facilitate comparative analysis, aiming to equip researchers and drug development professionals with a thorough understanding of this promising phytochemical.

Discovery and Historical Background

The story of this compound is intrinsically linked to the long history of Morinda citrifolia, commonly known as Noni. For millennia, this plant has been a cornerstone of traditional medicine in numerous cultures, particularly in Southeast Asia and Polynesia.

Traditional and Historical Use of Morinda citrifolia

Historical records and ethnobotanical studies reveal that various parts of the Morinda citrifolia plant, including the fruit, leaves, bark, and roots, were utilized to treat a wide array of ailments. In traditional Ayurvedic medicine, the plant was revered as a sacred "ashyuka," a Sanskrit term implying longevity, and was used as a balancing agent for overall health.[1] Polynesian voyagers considered it a vital "canoe plant," ensuring its propagation across the Pacific islands as they settled new lands.[2] It served as both a food source, especially during times of famine, and a medicinal preparation for conditions ranging from infections and inflammation to pain and digestive issues.[1][2] The use of Noni was also documented by Captain James Cook during his explorations of the South Pacific in the late 1700s.[1]

The Scientific Discovery of this compound

The transition from traditional use to scientific inquiry began in the late 19th century. The first formal elucidation of the structure and formula of this compound was achieved in 1887 by Thomas Edward Thorpe and T. H. Greenall.[3] Their work identified this compound as an anthraquinone glycoside.[3] Subsequent research established that upon chemical or enzymatic hydrolysis, this compound yields its aglycone, Morindone, a bright red compound.[3] This discovery paved the way for further phytochemical investigations into the constituents of Morinda species and laid the groundwork for understanding the chemical basis of their traditional medicinal properties.

Quantitative Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Source |

| Chemical Identifiers | ||

| CAS Number | 60450-21-7 | [4] |

| PubChem CID | 151621 | [4] |

| Molecular Properties | ||

| Molecular Formula | C₂₆H₂₈O₁₄ | [4] |

| Molecular Weight | 564.5 g/mol | [4] |

| Physical Properties | ||

| Appearance | Yellow powder/needles | |

| Melting Point | 169-171 °C | |

| Optical Rotation | [α]D²⁰ -90.0° (c = 0.054 in dioxane) | |

| Solubility | ||

| Soluble in | Dioxane, pyridine, acetone, methanol | |

| Slightly soluble in | Ethanol (B145695), glacial acetic acid, water | |

| Practically insoluble in | Ether, chloroform, benzene, petroleum ether | |

| Spectroscopic Data | ||

| UV-Vis Absorption Max (in ethanol) | 230, 261, 448 nm (log ε 4.15, 3.93, 3.57) |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from its natural sources.

Extraction and Isolation of this compound

Two primary approaches for the extraction and isolation of this compound are presented: a classical method and a modern, more efficient technique.

This method relies on conventional solvent extraction and column chromatography.

-

Plant Material Preparation: Air-dry fresh plant material (e.g., roots, bark) at 40-50°C to a constant weight. Grind the dried material into a coarse powder.

-

Initial Solvent Extraction: Macerate the powdered material in 95% ethanol at a 1:5 (w/v) ratio at 50°C for 24 hours with continuous stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform successive partitioning with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction will be enriched with this compound.

-

Column Chromatography: Subject the concentrated n-butanol fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of chloroform-methanol to separate the fractions.

-

Final Purification: Further purify the this compound-containing fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

This modern technique utilizes ultrasonic energy to enhance extraction efficiency.

-

Plant Material Preparation: Prepare the plant material as described in the classical method.

-

Ultrasonic Extraction: Mix the powdered plant material with a suitable solvent (e.g., ethanol) at a solid-to-solvent ratio of 1:20 (g/mL). Submerge the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a frequency of 20-40 kHz and a power of 100-200 W for 30-90 minutes, maintaining the temperature between 40-60°C.

-

Post-Extraction Processing: After sonication, filter and concentrate the extract as described in the classical method.

-

Purification: Proceed with liquid-liquid partitioning and chromatographic purification as outlined in the classical method.

Characterization of this compound

A combination of spectroscopic techniques is employed for the structural elucidation and confirmation of this compound.

-

High-Performance Liquid Chromatography (HPLC): Analyze the purity of the isolated compound using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid. Detection is typically performed using a photodiode array (PDA) detector at the absorption maxima of this compound.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of this compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion Electrospray Ionization (ESI)-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to elucidate the detailed chemical structure of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify the characteristic functional groups present in the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Signaling Pathways and Experimental Workflows

Recent research has begun to uncover the molecular mechanisms underlying the bioactivities of Morinda citrifolia extracts and their constituents, including compounds structurally related to this compound. The following diagrams illustrate some of the key signaling pathways that are reportedly modulated.

Conclusion

This compound stands as a compelling example of a natural product with a profound historical legacy in traditional medicine, now being validated and explored through modern scientific methodologies. This guide has provided a comprehensive overview of its discovery, physicochemical properties, and detailed protocols for its study. The elucidation of its influence on key cellular signaling pathways, such as Nrf2/ARE and Wnt/β-catenin, opens promising avenues for future research and development. For scientists and professionals in drug discovery, this compound represents a valuable lead compound with the potential for development into novel therapeutic agents for a range of diseases. Further investigation into its bioavailability, safety profile, and efficacy in preclinical and clinical studies is warranted to fully realize its therapeutic potential.

References

A Technical Guide to the Natural Sources, Distribution, and Extraction of Morindin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindin, an anthraquinone (B42736) glycoside, is a bioactive compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative data of this compound. It further details experimental protocols for its extraction and purification and explores its interaction with key cellular signaling pathways.

Natural Sources and Distribution of this compound

This compound is primarily found in various species of the Morinda genus, which belongs to the Rubiaceae family. The most notable sources of this compound are Morinda tinctoria (Indian mulberry) and Morinda citrifolia (noni).[1] The distribution of this compound is not uniform throughout the plant, with the highest concentrations typically found in the root bark.

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the age of the plant. For instance, the root bark of Morinda citrifolia has been reported to contain this compound in concentrations ranging from 0.25% to 0.55% in fresh bark.[2] Another species, Morinda angustifolia, has been found to yield approximately 1.5% of a crude pigment extract from its dried root powder, of which morindone (B1201549) (the aglycone of this compound) is a major component.[3]

Table 1: Quantitative Data on this compound and Related Anthraquinones in Morinda Species

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Morinda citrifolia | Fresh Root Bark | This compound | 0.25 - 0.55% | [2] |

| Morinda angustifolia | Dried Root Powder | Anthraquinone Pigments (Morindone as a major component) | ~1.5% of dried root powder | [3] |

| Morinda officinalis | Root | Rubiadin-1-methyl ether | 0.013% | [4] |

Biosynthesis of this compound

The biosynthesis of this compound, as an anthraquinone, follows the general pathway for this class of compounds in Morinda species. This pathway involves precursors from both the shikimate and the acetate-malonate pathways. The core structure is formed through a series of enzymatic reactions, including the key step of condensation of isochorismate with α-ketoglutarate to form o-succinylbenzoic acid (OSB). Subsequent cyclization and modifications, such as hydroxylation, methylation, and glycosylation, lead to the formation of a diverse array of anthraquinones, including this compound.[5]

Core biosynthetic pathway of anthraquinones in Morinda species.

Experimental Protocols

Extraction and Isolation of this compound from Morinda Root Bark

This protocol outlines a general procedure for the extraction and isolation of this compound from the root bark of Morinda species, adapted from methods described for the extraction of anthraquinones from these plants.[2]

Materials:

-

Dried and powdered root bark of Morinda sp.

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate, water)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered root bark in methanol at room temperature with occasional stirring for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with glycosides like this compound, is collected and concentrated to dryness.

-

-

Column Chromatography:

-

Subject the dried n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Further Purification:

-

Pool the this compound-rich fractions and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

General workflow for the extraction and isolation of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts and commercial products. The following is a general HPLC method that can be optimized for specific applications.[6][7]

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Anthraquinones typically show absorbance in the UV region. A wavelength of around 254 nm or 280 nm can be used for detection.

-

Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Signaling Pathways Modulated by Morinda Species Constituents

While specific studies on the direct effects of isolated this compound on major signaling pathways are limited, research on extracts from Morinda species and related compounds provides insights into their potential mechanisms of action. Extracts from Morinda have been shown to modulate inflammatory and antioxidant pathways.

For instance, iridoid glycosides from Morinda officinalis have been demonstrated to exert anti-inflammatory effects by inactivating the MAPK and NF-κB signaling pathways.[1] Similarly, extracts from Morinda umbellata have been shown to inhibit lipopolysaccharide-induced proinflammatory cytokines by downregulating NF-κB activation.[8] Given that this compound is a significant constituent of some Morinda species, it is plausible that it contributes to these observed biological activities.

Potential anti-inflammatory signaling pathways modulated by Morinda constituents.

Conclusion

This compound, a characteristic anthraquinone glycoside of the Morinda genus, is a promising natural compound with potential therapeutic applications. This guide has provided an in-depth overview of its natural sources, distribution, and methods for its extraction and quantification. Further research is warranted to fully elucidate the specific pharmacological mechanisms of pure this compound and to optimize its extraction and production for potential drug development. The provided protocols and data serve as a valuable resource for researchers and scientists in this endeavor.

References

- 1. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Morin suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Morinda umbellata active fraction inhibits lipopolysaccharide induced proinflammatory cytokines by downregulating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Morindone

Morindone (B1201549), the aglycone of morindin, is a naturally occurring anthraquinone (B42736) pigment that has garnered significant scientific interest for its diverse biological activities, particularly its potential as a multi-target therapeutic agent.[1] Extracted primarily from the root bark of plants in the Morinda genus, such as Morinda citrifolia (Noni), this compound is characterized by a 1,2,5-trihydroxy-6-methylanthraquinone structure.[1] Historically used as a natural dye, recent research has illuminated its potent anti-proliferative, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive overview of the core chemical properties of morindone, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Morindone presents as orange-red needle-like crystals.[4] Its fundamental chemical and physical characteristics are summarized below, providing a quantitative foundation for its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,5-trihydroxy-6-methylanthracene-9,10-dione | [5][6][7] |

| Molecular Formula | C₁₅H₁₀O₅ | [5][6][7] |

| Molecular Weight | 270.24 g/mol | [5][6][7] |

| Exact Mass | 270.05282342 Da | [1][6][7] |

| Melting Point | 248-250 °C / 264-275 °C | [1][4][8] |

| Appearance | Red needle-like crystals | [1][9] |

| CAS Number | 478-29-5 | [5][6] |

| InChI Key | BATFHSIVMJJJAF-UHFFFAOYSA-N | [5][7][10] |

Solubility and Stability

The solubility profile of morindone is critical for its handling, formulation, and biological activity studies.

-

Solubility: Morindone is insoluble in water.[4] It demonstrates solubility in various organic solvents, including methanol, ethanol, ether, benzene, and glacial acetic acid.[4]

-

Storage and Stability: For long-term storage, morindone should be kept in a dry, dark environment at -20°C, where it can be stable for over two years.[7] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[7] Stock solutions, prepared on the day of use, can be stored in aliquots in tightly sealed vials at -20°C for up to one month.[11] The compound is stable enough for shipment at ambient temperatures.[7]

Spectral Data

Spectroscopic data are essential for the structural elucidation and identification of morindone.

-

UV-Vis Spectroscopy: In ethanol, morindone exhibits maximum absorption (λmax) at 422 nm and 269 nm.[8]

-

Infrared (IR) Spectroscopy: Key IR peaks (νmax) are observed at 2919, 2854, 1597, 1273, and 1072 cm⁻¹.[8]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) typically shows a molecular ion peak [M⁺] at m/z 270.[1][8] High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectra are consistent with the established structure of 1,2,5-trihydroxy-6-methylanthraquinone.[2][8]

Reactivity and Chemical Transformations

The anthraquinone scaffold of morindone imparts a specific reactivity profile, allowing for various chemical modifications.

-

Reduction: Like other anthraquinones, morindone can be reduced to form anthrone (B1665570) derivatives using common reducing agents such as sodium borohydride (B1222165) or tin and hydrochloric acid.[1] This process often involves the formation of unstable semiquinone radicals.[1]

-

Oxidation: Morindone can undergo oxidation to form different derivatives.[1] However, strong oxidizing agents like potassium permanganate (B83412) or nitric acid can lead to significant degradation and breakdown of the molecule.[1]

-

Derivatization: The reactive structure of morindone is suitable for transformations to develop derivatives and analogs.[1] Modifications such as altering hydroxyl or methyl groups can modulate its physical properties, enhance stability, or improve biological activities and pharmacokinetic profiles.[1]

Experimental Protocols

Isolation and Purification from Natural Sources

The primary method for obtaining morindone is through extraction from the root bark of Morinda species.

Caption: Workflow for Morindone Isolation and Purification.

-

Extraction: The dried and powdered root bark of Morinda citrifolia is subjected to solvent extraction, typically using methanol, to yield a crude extract.[5][12]

-

Fractionation: The crude extract is then fractionated. A common method is solvent-solvent partitioning, for instance, between dichloromethane (B109758) and water, to separate compounds based on polarity.[12]

-

Purification: The morindone-containing fraction is further purified using column chromatography with a stationary phase like silica (B1680970) gel.[12] A gradient of solvents is used to elute the compounds.

-

Final Steps: Fractions are collected and analyzed (e.g., by Thin Layer Chromatography). Those containing pure morindone are combined, and the solvent is evaporated. The final purification is often achieved through crystallization, yielding orange-red needles.[1]

Characterization Techniques

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.[13] A sharp melting range typically indicates a high degree of purity.

-

Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the characterization and purity confirmation of anthraquinones like morindone.[1]

-

Spectroscopy: A combination of UV-Vis, IR, Mass Spectrometry (EI-MS, HRMS), and NMR (¹H and ¹³C) is used to confirm the identity and structure of the isolated compound, comparing the obtained data with literature values.[8]

Biological Activity and Signaling Pathways

Morindone exhibits significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer (CRC).[2][5] Its mechanism of action involves the modulation of key oncogenic signaling pathways. In-silico and in-vitro studies have shown that morindone has a strong binding affinity for multiple protein targets implicated in CRC, including β-catenin, MDM2-p53, and KRAS.[2][3][7]

Caption: Morindone's Inhibition of Key Cancer Signaling Pathways.

By inhibiting these targets, morindone can downregulate the gene expression of frequently mutated TP53 and KRAS.[1][7][11] This action leads to cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by morphological changes like cell shrinkage and membrane blebbing.[1] Furthermore, morindone has been shown to intercalate with DNA without exhibiting toxicity, suggesting potential applications in disrupting cancer cell DNA replication.[5][14]

Structure-Activity Relationship (SAR)

The biological potency of morindone is closely tied to its chemical structure. The nature and position of substituent groups on the anthraquinone scaffold are key determinants of its cytotoxic activity.

Caption: Morindone Structure-Activity Relationship.

Studies comparing morindone with its derivatives indicate that the presence and positioning of hydroxyl groups are critical for its interaction with biological targets and its overall cytotoxic potency.[15][16] Specifically, the two chelated hydroxyl groups are thought to increase the interaction with cancer cells.[15] The methyl group at the C-6 position is also a feature associated with its activity.[16] This understanding of SAR provides a strong rationale for the design and synthesis of novel morindone derivatives with improved efficacy and selectivity for drug development.[16]

References

- 1. Morindone|Anthraquinone|For Research Use [benchchem.com]

- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 3. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morindone - CAMEO [cameo.mfa.org]

- 5. Buy Morindone | 478-29-5 [smolecule.com]

- 6. Morindone | C15H10O5 | CID 442756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Morindone - Wikipedia [en.wikipedia.org]

- 10. morindone [stenutz.eu]

- 11. Morindone|478-29-5|COA [dcchemicals.com]

- 12. This compound | 60450-21-7 | Benchchem [benchchem.com]